molecular formula C9H9N B13829202 1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile

1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile

Cat. No.: B13829202
M. Wt: 131.17 g/mol
InChI Key: ZDSKJIYYCFKYBW-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile is a unique organic compound characterized by its cyclopropane ring structure with an ethynyl and a nitrile group attached

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring with both an ethynyl and a nitrile group

Properties

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

1-(2-cyclopropylethynyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H9N/c10-7-9(5-6-9)4-3-8-1-2-8/h8H,1-2,5-6H2

InChI Key

ZDSKJIYYCFKYBW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C#CC2(CC2)C#N

Origin of Product

United States

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